5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Description

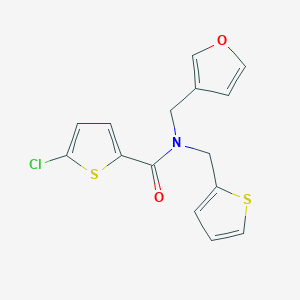

5-Chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (hereafter referred to as the target compound) is a thiophene-2-carboxamide derivative featuring dual N-substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group. The presence of the chloro substituent at the 5-position of the thiophene ring and the heteroaromatic substituents distinguishes it from related compounds.

Properties

IUPAC Name |

5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17(8-11-5-6-19-10-11)9-12-2-1-7-20-12/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAZJUPGWOPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiophene core substituted with a furan moiety and a chloro group. Its molecular structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- PPAR Agonism : Some studies suggest that this compound may act as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand, influencing glucose metabolism and exhibiting anti-inflammatory properties .

- Antioxidant Activity : Thiophene derivatives have been noted for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Inhibition of Key Enzymes : There is evidence that certain derivatives can inhibit enzymes linked to inflammation and cancer progression, enhancing their therapeutic potential .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects, particularly against certain bacterial strains.

- Anti-inflammatory Effects : The compound may reduce inflammatory markers, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

Selected Research Findings

-

PPAR Ligand Activity :

- A study demonstrated that compounds with similar structures activated PPARγ, leading to increased adiponectin levels and enhanced glucose uptake in adipocytes .

- Docking studies revealed favorable interactions between the compound and the PPARγ receptor, suggesting a mechanism for its metabolic effects.

- Anti-inflammatory Mechanisms :

- Antioxidant Properties :

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Table 2: Substituent Effects on Activity

| Substituent | Electronic Effect | Role in Biological Activity |

|---|---|---|

| 5-Chloro (target) | Moderate electron-withdrawing | May enhance metabolic stability |

| Morpholinone (Rivaroxaban) | Hydrogen-bond donor/acceptor | Critical for FXa binding |

| Nitro (Nitrothiophenes) | Strong electron-withdrawing | Activates prodrugs via nitroreduction |

| Hydroxy (Compound 27) | Hydrogen-bond donor | Enhances kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.